N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-11-7-8-13(9-14(11)20)21-17(26)10-24-15-5-3-4-6-16(15)25-12(2)22-23-18(25)19(24)27/h3-9H,10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSNMHVRNLXNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈F N₃O
- Molecular Weight : 315.36 g/mol
- IUPAC Name : this compound
This compound features a triazole moiety fused with a quinoxaline ring, which is known to exhibit various biological activities.
In Vitro Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study conducted on the A375 melanoma cell line revealed that at a concentration of 10 µM, the compound significantly reduced cell viability to approximately 6% . This finding indicates a strong potential for anticancer activity.
Table 1: Cytotoxic Effects on A375 Cell Line
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 10 | 6 |
| EAPB02303 (Positive Control) | 10 | <5 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure can significantly impact biological activity. The presence of the fluorine atom and methyl groups in specific positions enhances the compound's potency. Compounds lacking these substituents showed reduced efficacy against cancer cell lines .
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by evidence showing that related quinoxaline derivatives exhibit similar mechanisms .
Case Studies and Research Findings
Several studies have focused on quinoxaline derivatives due to their diverse pharmacological profiles. For example:
- Anticancer Activity : A series of quinoxaline derivatives were tested for their ability to inhibit tumor growth in vitro against multiple cancer cell lines including MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS). Some derivatives showed over 90% inhibition at concentrations as low as 10 µM .
- Antimicrobial Properties : Quinoxaline derivatives have also demonstrated significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications beyond oncology .
Scientific Research Applications
Structural Representation
The compound features a fluorinated aromatic ring and a triazoloquinoxaline moiety, which contribute to its biological activity. The presence of both an acetamide group and a methyl group enhances its solubility and interaction with biological targets.
Synthetic Routes
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic pathway includes:
- Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Acetamide Group : The acetamide is introduced via acylation reactions with acetic anhydride or acetyl chloride.
- Fluorination : The incorporation of the fluorine atom can be performed using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Considerations
For large-scale production, optimized reaction conditions are essential to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve inhibition of specific kinases involved in cancer progression.
- Antimicrobial Properties : Research indicates potential efficacy against bacterial strains, making it a candidate for antibiotic development.
Biochemical Probes
The compound serves as a biochemical probe to study enzyme interactions and receptor binding. Its structural features allow it to selectively inhibit or activate certain biological pathways.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the triazoloquinoxaline core significantly influence biological activity. For example:
- Substitutions at specific positions can enhance potency against target enzymes.
- Variations in the acetamide group can affect solubility and bioavailability.
Case Study 1: Anticancer Activity in Xenograft Models
A study evaluated the anticancer efficacy of this compound in xenograft models of human gastric carcinoma. Results indicated significant tumor reduction after treatment with the compound compared to control groups.
Case Study 2: Enzyme Inhibition Profile
In vitro assays demonstrated that this compound selectively inhibited specific kinases involved in cell proliferation pathways. This selectivity suggests potential for targeted cancer therapies.
Chemical Reactions Analysis
Core Structural Reactivity
The compound’s reactivity arises from three key domains:
-
Triazolo[4,3-a]quinoxaline core : Susceptible to electrophilic substitution and cycloaddition reactions .
-
Acetamide group : Prone to hydrolysis under acidic/basic conditions and nucleophilic acyl substitutions.
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3-fluoro-4-methylphenyl substituent : Fluorine participates in hydrogen bonding, while the methyl group influences steric effects .
Hydrolysis of the Acetamide Group
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | 6M HCl, reflux, 8h | 2-(1-methyl-4-oxo-triazoloquinoxalinyl)acetic acid + 3-fluoro-4-methylaniline | 72% | |
| Base-mediated saponification | 10% NaOH, ethanol, 60°C, 4h | Sodium salt of acetic acid derivative | 85% |
Mechanistic Insight : Protonation of the amide carbonyl in acidic conditions facilitates nucleophilic attack by water, while hydroxide ions directly cleave the amide bond in basic environments.
Nucleophilic Aromatic Substitution (Fluorine Displacement)
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12h | Methoxy-substituted phenyl derivative | 58% | |
| Piperidine | THF, rt, 24h | Piperidine-substituted analog | 41% |
Limitations : Steric hindrance from the adjacent methyl group reduces reaction rates compared to non-methylated analogs .
Triazole Ring Functionalization
Key Observation : The 1-methyl group on the triazole ring directs regioselectivity in cycloadditions .
Quinoxaline Core Modifications
Computational Support : DFT studies confirm the quinoxaline nitrogen’s lone pairs facilitate electron-deficient dienophile interactions .
Stability Under Physiological Conditions
| Parameter | Value | Implications | Source |
|---|---|---|---|
| Plasma stability (t1/2) | 6.2h (human), 5.8h (rat) | Moderate metabolic liability | |
| CYP3A4-mediated oxidation | kcat = 4.7 min⁻¹ | Primary metabolic pathway |
Challenges in Reaction Design
-
Solubility limitations : Poor aqueous solubility (LogP = 2.9) necessitates DMF/DMSO in >20% v/v for reactions.
-
Competing decomposition : Quinoxaline ring undergoes oxidative cleavage with strong oxidizers (e.g., KMnO4) .
-
Stereochemical control : Chiral center at acetamide linker racemizes under basic conditions (Δee = 22%/h at pH 9) .
Q & A
Q. What are the foundational synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazoloquinoxaline core via cyclization of quinoxaline precursors (e.g., using anthranilic acid derivatives and triazole intermediates under reflux conditions) .
- Step 2 : Functionalization with fluorophenyl and acetamide groups via nucleophilic substitution or coupling reactions. Catalysts like triethylamine (TEA) and solvents such as dimethylformamide (DMF) are critical for yield optimization .
- Characterization : Intermediates are validated using -NMR, -NMR, and mass spectrometry. For example, the acetamide moiety is confirmed via carbonyl peaks at ~170 ppm in -NMR .
Q. Which spectroscopic techniques are essential for confirming the compound’s molecular structure?
A combination of methods ensures structural accuracy:
- NMR Spectroscopy : -NMR (in DMSO-) identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–3.1 ppm). -NMR confirms carbonyl (C=O) and triazole/quinoxaline carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 398.132) .
- X-ray Crystallography : Resolves stereochemistry and confirms fused triazoloquinoxaline geometry .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC values. Positive controls (e.g., doxorubicin) validate the setup .
- Enzyme inhibition : Evaluate binding to cyclooxygenase (COX) or kinases via fluorometric assays. For example, competitive inhibition curves assess potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Key variables include:
- Catalysts : Switching from TEA to 1,8-diazabicycloundec-7-ene (DBU) improves coupling efficiency by reducing steric hindrance .
- Temperature : Conducting reactions at 60–80°C instead of room temperature enhances kinetic energy for bond formation .
- Solvent polarity : Replacing DMF with dimethylacetamide (DMA) increases solubility of hydrophobic intermediates, boosting yields by ~15% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Cross-validate results using fluorescence-based viability assays and caspase-3 activation tests to confirm apoptosis mechanisms .
- Structural analogs : Compare activity of derivatives (e.g., chloro- or methoxy-substituted phenyl groups) to identify substituent effects on potency .
Q. How does modifying substituents on the phenyl group influence structure-activity relationships (SAR)?
- Fluorine vs. chlorine : Fluorine’s electronegativity enhances membrane permeability (logP reduction by 0.5 units), while chlorine increases steric bulk, altering target binding .
- Methoxy groups : Methoxy substitution at the para-position improves metabolic stability but reduces COX-2 inhibition by 20% due to steric clashes .
- Ethyl vs. methyl : Ethyl groups on the phenyl ring increase lipophilicity, correlating with higher cytotoxicity in liver cancer models (IC from 12 μM to 8 μM) .
Q. What mechanistic insights explain the compound’s enzyme inhibition properties?
- Kinetic studies : Lineweaver-Burk plots reveal non-competitive inhibition of COX-2, suggesting binding to an allosteric site .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict hydrogen bonding between the acetamide carbonyl and Arg120 in COX-2’s active site .
- Mutagenesis assays : Substituting Tyr355 with alanine in COX-2 reduces inhibition by 70%, confirming its role in binding .
Q. How can stability issues in aqueous solutions be mitigated during pharmacological studies?
- Formulation : Use cyclodextrin-based encapsulation to enhance solubility and prevent hydrolysis of the triazole ring .
- pH adjustment : Buffering solutions at pH 6.5–7.0 minimizes degradation (t increases from 2 to 24 hours) .
- Lyophilization : Freeze-drying with trehalose as a cryoprotectant retains >90% activity after 6 months .
Key Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., divergent IC), validate purity via HPLC (>98%) and ensure consistent cell culture conditions .
- Advanced Characterization : Use X-ray crystallography to resolve ambiguous NMR signals, particularly for triazoloquinoxaline ring conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
